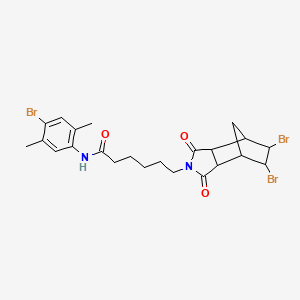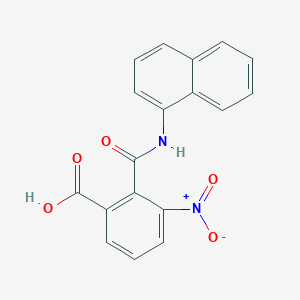
N-Naphthalen-1-yl-3-nitro-phthalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID is an organic compound that features a naphthalene ring bonded to a carbamoyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID typically involves the reaction of naphthalene-1-carboxylic acid with 3-nitrobenzoic acid under specific conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the naphthalene and benzoic acid derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have shown promising antimicrobial activity and are structurally similar to 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID.
Salicylanilides: These compounds are cyclic analogues with potential antibacterial and antimycobacterial properties.
Uniqueness: 2-[(NAPHTHALEN-1-YL)CARBAMOYL]-3-NITROBENZOIC ACID is unique due to its specific combination of a naphthalene ring, carbamoyl group, and nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H12N2O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylcarbamoyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C18H12N2O5/c21-17(16-13(18(22)23)8-4-10-15(16)20(24)25)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23) |
InChI Key |
RKDTUYXVFPLGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)
![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
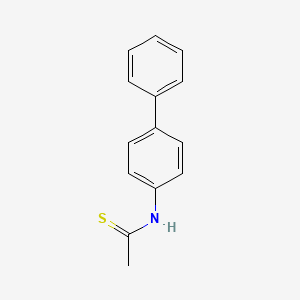
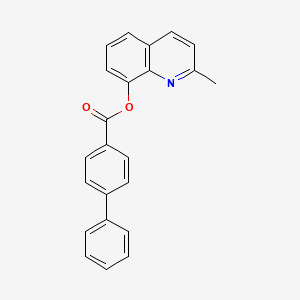
![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
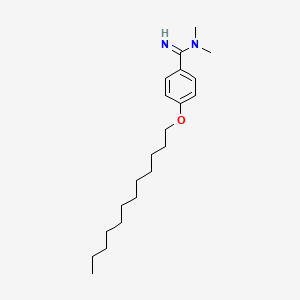
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)

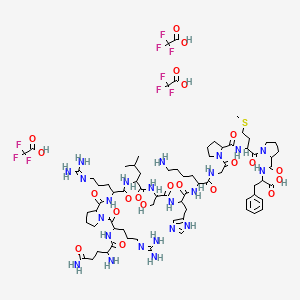
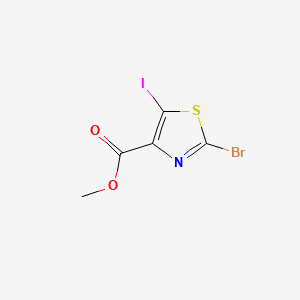
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)

